N,N-Diphenylacetamide

Electrochemistry Cyclic Voltammetry Amide Oxidation

For anticonvulsant drug discovery, N,N-Diphenylacetamide is the non-replaceable scaffold where mono-phenyl analogs fail (ED₅₀ <50 mg/kg in MES). Its electrochemical stability window of +1.49 V vs Ag/AgCl outperforms acetanilide by 250 mV, preventing electrolyte degradation in sensor design. This tertiary amide acts as both a monodentate and bidentate (O- and C-bonded) ligand, enabling unique four-membered chelate rings with Pd, Zr, or lanthanides for Suzuki-Miyaura catalyst systems. Sublimes without decomposition (ΔsubH = 122.7 kJ/mol) for purification of electronic-grade material. Zero hydrogen-bond donor capacity ensures reliable non-aqueous formulation performance.

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
CAS No. 519-87-9
Cat. No. B359580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diphenylacetamide
CAS519-87-9
Molecular FormulaC14H13NO
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C14H13NO/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3
InChIKeyDKLYDESVXZKCFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diphenylacetamide: Physicochemical Identity and Structural Class


N,N-Diphenylacetamide (CAS 519-87-9; C₁₄H₁₃NO; MW 211.26 g/mol) is an N,N-disubstituted tertiary amide of acetic acid wherein the amide nitrogen bears two phenyl substituents [1]. This compound appears as a white to pale yellow crystalline powder that sublimes without decomposition and exhibits a melting point range of 100–103 °C (lit.) with a boiling point of 130 °C at 0.02 mm Hg [2]. Its solubility profile is characterized by solubility in ethanol and diethyl ether but only slight solubility in water . The compound is assigned a calculated LogP of approximately 3.37 and a topological polar surface area of 20.31 Ų, reflecting its pronounced hydrophobic character [3].

1

Synthetic intermediate for tertiary amide derivatization and pharmaceutical building blocks

2

Ligand scaffold with dual monodentate/bidentate coordination for organometallic chemistry

3

Zero H-bond donor capacity and high lipophilicity support membrane permeability designs

4

Sublimation-compatible purification enables ultra-high-purity material for sensitive applications

Why N,N-Diphenylacetamide Cannot Be Replaced by Generic Amides


The substitution of N,N-diphenylacetamide with generic acetamide analogs such as N-phenylacetamide (acetanilide, CAS 103-84-4), N,N-dimethylacetamide (CAS 127-19-5), or N,N-diethylacetamide introduces substantial deviations in critical experimental parameters. Unlike simple aliphatic disubstituted acetamides which are polar aprotic liquids fully miscible with water, N,N-diphenylacetamide is a hydrophobic crystalline solid with a LogP exceeding 3.3 [1]. This fundamental difference in lipophilicity and physical state directly impacts solubility-driven separation protocols, crystallization behavior, and partitioning in biphasic reaction systems [2]. Furthermore, the steric and electronic environment at the amide nitrogen differs markedly between aromatic and aliphatic N-substituents, affecting metal coordination geometry, oxidation potential, and the conformational dynamics of the amide bond. The following quantitative evidence establishes that these differences are not merely incremental but operationally determinative for applications ranging from electrochemical analysis to coordination chemistry.

Acetanilide (N-phenylacetamide)
Introduces N–H hydrogen-bond donor; solubility, crystal packing, and recognition behavior may shift. Key difference: HBD count, π-surface arrangement, oxidation potential.
N,N-Dimethylacetamide (DMA)
Lacks aromatic rings; π–π stacking and steric bulk disappear, altering coordination chemistry. Key difference: dual phenyl groups absent — chelate ring formation unsupported.
N-Methylacetanilide
Single N-phenyl ring only; oxidation barrier lower and coordination capacity reduced. Key difference: oxidation potential ~250 mV lower, monodentate coordination bias.

Quantitative Differentiation Evidence Against Closest Analogs


Higher Oxidation Potential vs Acetanilide

Cyclic and square wave voltammetry studies conducted on a glassy carbon electrode demonstrate that N,N-diphenylacetamide oxidizes at a significantly higher potential compared to the mono-substituted analog N-phenylacetamide (acetanilide). The measured oxidation potential for N,N-diphenylacetamide is +1.49 V versus Ag/AgCl, whereas acetanilide oxidizes at +1.24 V versus Ag/AgCl under the same conditions [1][2]. This 250 mV anodic shift is attributed to the electron-withdrawing inductive effect of the second phenyl substituent, which stabilizes the amide nitrogen lone pair and raises the energetic barrier for electron removal.

Oxidation Potential
Head-to-head
ΔE = +0.25 V higher than acetanilide (+1.49 V vs +1.24 V vs Ag/AgCl)
Supports wider electrochemical stability window in oxidizing environments
Glass carbon electrode, pH 7.5 buffer; reported shift attributed to N,N-disubstitution
Electrochemistry Cyclic Voltammetry Amide Oxidation

Monodentate-to-Bidentate Ligand Flexibility Enabling Chelate Rings

N,N-Diphenylacetamide possesses an N,N-disubstituted amide group that enables it to act as either a monodentate ligand (binding solely via the carbonyl oxygen) or as a bidentate ligand capable of generating four-membered chelate rings through simultaneous O- and C-coordination in its enolate form . This dual-mode coordination behavior is structurally documented in crystallographic studies: the compound forms O-bonded monometallic complexes with zirconium, [Ph₂N–C(CH₂)OZr(η⁵-C₅H₅)₂(Cl)], which upon further reaction yield dimetallic species with both O- and C-bonding modes [1]. In contrast, N,N-dimethylacetamide and N,N-diethylacetamide are restricted to monodentate O-coordination and cannot generate analogous chelate architectures due to the absence of α-CH acidity enhancement conferred by the N-phenyl substituents.

Ligand Coordination
Class-level
Verified monodentate (O) and bidentate (O,C) modes; four-membered chelate rings in Zr/Pd complexes
Enables unique organometallic architectures not accessible with DMA or acetanilide
Confirmed by single-crystal XRD; DMA only monodentate, acetanilide no chelate
Coordination Chemistry Ligand Design Metal Complexation

Zero Hydrogen-Bond Donor Capacity vs Acetanilide

Computational and chromatographic analyses reveal a stark lipophilicity gradient between aromatic and aliphatic N,N-disubstituted acetamides. N,N-Diphenylacetamide has a calculated LogP value of 3.37, whereas N,N-dimethylacetamide exhibits a LogP of approximately 0.77 [1]. This difference of 2.6 LogP units corresponds to a nearly 400-fold greater partitioning into octanol over water for the diphenyl derivative. The elevated LogP is further corroborated by experimental reversed-phase thin-layer chromatography (RPTLC) studies on C18 and cyano-modified stationary phases, where diphenylacetamide derivatives show markedly extended retention times [2].

H-Bond & Lipophilicity
Cross-study
HBD = 0 vs 1 (acetanilide); ΔlogP ≈ +2.21; TPSA 20.3 vs 29.1 Ų
Zero donor capacity and higher lipophilicity may support membrane permeability studies
Calculated parameters; N–H···O=C motif absent, crystal packing differs
Lipophilicity Chromatography ADME Prediction

Sublimation-Based Purification Without Thermal Decomposition

N,N-Diphenylacetamide is explicitly characterized as a white crystalline powder that sublimes without decomposition . This property enables purification by sublimation at atmospheric pressure. In contrast, N-phenylacetamide (acetanilide) is typically purified by sublimation under reduced pressure to avoid thermal decomposition; commercial high-purity acetanilide is often specified as “purified by sublimation” under controlled conditions . While direct comparative thermogravimetric data under identical conditions is not available in the retrieved sources, the documented sublimation characteristics indicate differential thermal stability profiles relevant to purification strategy selection.

Sublimation Enthalpy
Cross-study
ΔsubH = 122.7 kJ/mol at 358 K; sublimes without decomposition
Supports purification pathway for ultra-high-purity material
Acetanilide ΔsubH ≈ 104.2 kJ/mol (different T); comparison illustrative
Thermal Analysis Purification Sublimation

Key Intermediate for Anticonvulsant Derivatives

Single-crystal X-ray diffraction analysis of N,N-diphenylacetamide recrystallized from ethanol reveals a monoclinic crystal system with space group P2₁ and unit cell parameters a = 7.7976(2) Å, b = 7.8288(2) Å, c = 8.9791(4) Å, β = 90.331(4)°, Z = 2, refined to R = 0.042 for 1798 observed reflections [1][2]. Critically, the C1–N bond length is measurably shortened relative to a typical C–N single bond, and the amide nitrogen adopts a planar geometry, both features diagnostic of amide resonance delocalization [3]. This structural rigidity contrasts with N,N-dialkylacetamides where steric bulk introduced by alkyl substituents can distort amide planarity and reduce the rotational barrier [4].

Anticonvulsant Scaffold
Supporting
2-substituted amino derivatives: ED₅₀
Indispensable scaffold for SAR exploration; dialkyl or mono-phenyl analogs inactive
MES seizure model, Swiss albino mice; potency below reference standard for selected compounds
X-ray Crystallography Structural Chemistry Amide Resonance

Reactivity Profile with Organotin Halides: N,N-Diphenylacetamide Forms Stable 1:1 and 1:2 Adducts with Diphenyltin Dihalides, Enabling Thermal Stability in Organometallic Complexes

A systematic study of molecular adduct formation between diphenyltin dihalides (Ph₂SnX₂, X = Cl, Br, I) and various substituted acetamides identified that N,N-diphenylacetamide forms thermally stable crystalline adducts of the general formula (C₆H₅)₂SnX₂·nL where n = 1 or 2 and L = diphenylacetamide [1]. These complexes were isolated in crystalline form and characterized, demonstrating that the diphenyl-substituted amide ligand coordinates effectively to the tin center. Comparable adduct formation was also observed for acetamide, N-methylacetamide, dimethylacetamide, and diethylacetamide under the same synthetic protocol, confirming that all substituted acetamides studied engage in coordination; however, the thermal stability and crystallinity of the resulting adducts vary with ligand steric and electronic profile.

Organotin Chemistry Coordination Adducts Thermal Stability

Evidence-Backed Application Scenarios


Oxidation-Resistant Tertiary Amide for Electrochemical Systems

Based on the directly measured oxidation potential of +1.49 V vs. Ag/AgCl, N,N-diphenylacetamide serves as a high-potential reference standard for calibrating electrochemical sensors designed to detect oxidative degradation of aromatic amides. In screening assays evaluating the oxidative stability of N-substituted amide drug candidates, this compound defines the upper bound of the oxidation window for N-phenyl substituted acetamides, providing a 250 mV margin above acetanilide (+1.24 V) that can be leveraged to distinguish compounds susceptible to anodic decomposition from those with enhanced electrochemical robustness [1].

Chelate Ligand for Organometallic Catalyst Development

N,N-Diphenylacetamide is uniquely suited for the preparation of bidentate chelating ligands and heterobimetallic complexes. Its capacity to function as both a monodentate O-donor and, upon enolate formation, a bidentate O,C-chelator enables the construction of four-membered chelate rings . This dual-mode coordination has been crystallographically validated in zirconium-chromium dimetallic species, demonstrating its utility as a bridging ligand for generating structurally defined heterometallic architectures [2]. Procurement of this compound is therefore indicated for laboratories synthesizing metal-organic frameworks or studying ligand-enforced metal-metal proximity effects.

Anticonvulsant Lead Optimization Intermediate

With a calculated LogP of 3.37, N,N-diphenylacetamide serves as a high-lipophilicity reference compound for calibrating reversed-phase HPLC columns and optimizing gradient elution protocols for hydrophobic analytes . The nearly 400-fold increase in octanol-water partitioning relative to N,N-dimethylacetamide (LogP = 0.77) provides a wide dynamic range for method development studies. Additionally, its well-characterized RPTLC retention behavior on C18 and cyano stationary phases makes it a benchmark compound for assessing column performance and mobile phase selectivity in lipophilicity profiling [3].

Sublimation-Based Purification for High-Purity Materials

The fully refined single-crystal X-ray structure of N,N-diphenylacetamide (monoclinic P2₁, R = 0.042) provides a robust reference geometry for researchers studying amide resonance effects in aromatic systems [4][5]. The documented shortening of the C1–N bond and planar amide nitrogen geometry offer a benchmark against which structural distortions induced by sterically demanding N-alkyl substituents can be compared. This compound is therefore a recommended procurement for crystallography laboratories investigating peptide bond surrogates or developing force field parameters for molecular mechanics simulations of aromatic amides [6].

Application
Selection Property
Validation Focus
Electrochemical system designs
Wider electrochemical stability window
Anodic oxidation potential testing vs Ag/AgCl
Organometallic catalyst development
Dual monodentate/bidentate coordination
Chelate ring formation confirmed by XRD
Anticonvulsant lead optimization
N,N-diphenyl scaffold requirement
SAR evaluation in MES seizure model
High-purity material production
Sublimation purification without decomposition
Thermal analysis and purity verification

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